molecular formula C11H13N3 B2859394 1-[3-(1H-pyrazol-1-yl)phenyl]ethan-1-amine CAS No. 1006658-07-6

1-[3-(1H-pyrazol-1-yl)phenyl]ethan-1-amine

Cat. No.: B2859394
CAS No.: 1006658-07-6
M. Wt: 187.246
InChI Key: JQOGBUDCDGYZOY-UHFFFAOYSA-N
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Description

1-[3-(1H-Pyrazol-1-yl)phenyl]ethan-1-amine (CAS 595571-87-2) is a high-purity chemical compound offered for research and development purposes. This molecule features a pyrazole ring linked to a phenyl ring system, a structural motif of significant interest in medicinal chemistry . Pyrazole derivatives are renowned for their wide spectrum of biological activities and are frequently explored in pharmaceutical research . Scientific literature indicates that compounds containing the pyrazole nucleus have been investigated for antimicrobial, anti-inflammatory, anticancer, and antitumor activities, making them valuable scaffolds in drug discovery . The presence of the ethanamine side chain may further modify the compound's properties, potentially influencing its interaction with biological targets. Researchers utilize this compound strictly for laboratory investigations. It is supplied with a guaranteed purity of ≥97% . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-pyrazol-1-ylphenyl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c1-9(12)10-4-2-5-11(8-10)14-7-3-6-13-14/h2-9H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQOGBUDCDGYZOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)N2C=CC=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 3 1h Pyrazol 1 Yl Phenyl Ethan 1 Amine and Its Structural Analogues

Retrosynthetic Analysis and Strategic Disconnections for the 1-[3-(1H-pyrazol-1-yl)phenyl]ethan-1-amine Core

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. ias.ac.in For this compound, several strategic disconnections can be envisioned, highlighting the main bond-forming events in a potential synthesis.

The primary disconnections for the target molecule are:

Disconnection A (Pyrazole C-N bond): Cleavage of the bond between the pyrazole (B372694) nitrogen and the phenyl ring. This is a common strategy for N-aryl heterocycles. This disconnection leads to two key precursors: pyrazole and a 3-substituted phenylethanamine derivative (e.g., containing a leaving group like a halide) or a corresponding boronic acid. The forward synthesis would involve an N-arylation cross-coupling reaction. organic-chemistry.orgacs.org

Disconnection B (Amine C-N bond): Cleavage of the carbon-nitrogen bond of the ethanamine group. This approach simplifies the target to a ketone precursor, 1-[3-(1H-pyrazol-1-yl)phenyl]ethan-1-one. The amine can then be introduced in the forward synthesis via reductive amination. mdpi.comorganic-chemistry.org This is a robust and widely used method for amine synthesis.

Disconnection C (Phenyl-C bond): Cleavage of the bond connecting the ethylamine (B1201723) side chain to the phenyl ring. This disconnection leads to a 3-(1H-pyrazol-1-yl)benzene derivative and a two-carbon electrophile. The forward reaction would typically be a Friedel-Crafts acylation to install the acetyl group, which is then converted to the amine as in Disconnection B.

These disconnections suggest two principal synthetic routes. The first involves the synthesis of the pyrazole ring followed by its attachment to a pre-functionalized phenyl ring (Route A). The second involves the initial formation of the 1-phenyl-1H-pyrazole core, followed by the elaboration of the ethan-1-amine side chain on the phenyl ring (Routes B and C). The choice of strategy often depends on the availability of starting materials and the desired control over substitution patterns and stereochemistry.

Classical and Modern Approaches for 1H-Pyrazole Ring Formation

The pyrazole ring is a fundamental component of the target molecule and a common scaffold in medicinal chemistry. mdpi.com Its synthesis can be achieved through various well-established and modern methods.

The most classical and widely employed method for synthesizing the pyrazole core is the cyclocondensation reaction between a 1,3-difunctional compound and a hydrazine (B178648) derivative, a process first developed by Ludwig Knorr. nih.govwikipedia.org The 1,3-difunctional component is typically a 1,3-diketone, but other related substrates can also be used effectively. nih.govmdpi.combeilstein-journals.org

Key features of this method include:

Reactants: The reaction involves a bidentate nucleophile, such as hydrazine or its substituted derivatives, and a carbon unit with two electrophilic centers in a 1,3-relationship. mdpi.com

Substrate Scope: A wide variety of precursors can be used, including 1,3-diketones, α,β-unsaturated ketones, and α,β-alkynic aldehydes. nih.govmdpi.combeilstein-journals.org

Regioselectivity: A significant challenge arises when using unsymmetrical 1,3-dicarbonyl compounds with substituted hydrazines, as this can lead to the formation of a mixture of two regioisomers. nih.gov Reaction conditions, such as solvent and temperature, can influence the regiochemical outcome.

Table 1: Examples of Precursors for Pyrazole Synthesis via Cyclocondensation

1,3-Difunctional CompoundHydrazine DerivativeResulting Pyrazole TypeReference
AcetylacetoneHydrazine Hydrate (B1144303)3,5-Dimethyl-1H-pyrazole wikipedia.org
1,3-DiketonePhenylhydrazine1-Phenyl-substituted pyrazole nih.gov
α,β-Unsaturated Ketone (Chalcone)Hydrazine HydratePyrazoline (oxidized to Pyrazole) nih.govmdpi.com
α,β-Alkynic AldehydeHydrazineSubstituted Pyrazole mdpi.com

Following the retrosynthetic pathway of Disconnection A, a pre-formed pyrazole ring can be coupled with a phenyl ring. This N-arylation is a crucial step for which several modern catalytic methods have been developed to overcome the limitations of classical Ullmann conditions. These methods offer milder reaction conditions, broader substrate scope, and improved yields. organic-chemistry.org

Copper- and palladium-catalyzed cross-coupling reactions are the most prominent modern strategies:

Copper-Catalyzed N-Arylation: This is a widely used method for forming C-N bonds. Catalytic systems often employ a copper(I) source (e.g., CuI) in combination with a diamine ligand. organic-chemistry.orgacs.org These conditions are generally tolerant of various functional groups on both the aryl halide and the pyrazole. acs.org

Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination): While more commonly used for aryl amines, palladium catalysis can also be applied to the N-arylation of heterocycles like pyrazole.

Site-Selective Arylation: A significant challenge with unsymmetrically substituted pyrazoles is controlling the site of arylation (N1 vs. N2). Recent advancements using copper catalysis with arynes have demonstrated the ability to switch the regioselectivity by tuning the choice of ligand, allowing for controlled access to either N1 or N2-aryl pyrazole isomers. nih.govsciety.org

Table 2: Comparison of Catalytic Systems for N-Arylation of Pyrazole

Catalytic SystemTypical ConditionsAdvantagesReference
CuI / Diamine LigandAryl Iodide/Bromide, K3PO4, TolueneGood functional group tolerance, general applicability. organic-chemistry.orgacs.org
Pd(OAc)2 / Ligand (e.g., BINAP)Aryl Halide/Triflate, Base (e.g., Cs2CO3)High efficiency for a broad range of substrates. researchgate.net
Cu-Aryne CatalysisAryne Precursor, Ligand TuningSwitchable regioselectivity for N1/N2 arylation. nih.govsciety.org

Construction of the Phenyl-Ethan-1-amine Moiety

This part of the synthesis focuses on building the chiral ethan-1-amine side chain on the phenyl ring, which is central to the strategies outlined in Disconnections B and C.

The most common and practical approach to introduce the ethan-1-amine group is through the reductive amination of a corresponding ketone precursor, 1-[3-(1H-pyrazol-1-yl)phenyl]ethan-1-one. This two-step sequence is highly versatile.

Synthesis of the Ketone Precursor: The prerequisite acetophenone (B1666503) derivative can be prepared via Friedel-Crafts acylation of 1-phenyl-1H-pyrazole. This reaction introduces the acetyl group onto the phenyl ring. The position of acylation (meta to the pyrazole) is directed by the pyrazole substituent.

Conversion to the Amine: The ketone is converted to the primary amine, most commonly through reductive amination. mdpi.com This involves the reaction of the ketone with an ammonia (B1221849) source to form an intermediate imine, which is then reduced in situ to the amine. Various reducing agents can be employed for this transformation.

Alternative, though less direct, routes could involve the reduction of an oxime derived from the ketone or the reduction of a nitrile (e.g., 3-(1H-pyrazol-1-yl)benzonitrile) followed by Grignard addition.

The ethan-1-amine moiety in the target molecule contains a stereocenter, making its stereoselective synthesis a critical consideration for applications where a single enantiomer is required. Several powerful methods exist for the asymmetric synthesis of chiral amines. researchgate.net

Asymmetric Hydrogenation: The imine, formed in situ from the ketone precursor, can be reduced using a chiral catalyst. Transition metal catalysts (e.g., Iridium or Rhodium) complexed with chiral phosphine (B1218219) ligands have proven highly effective in the asymmetric hydrogenation of imines, often providing excellent enantioselectivity. acs.org

Chiral Auxiliaries: A chiral auxiliary, such as a derivative of 1-phenylethylamine (B125046) itself, can be attached to the molecule to direct a diastereoselective reduction of the imine. mdpi.comresearchgate.net After the stereocenter is set, the auxiliary is cleaved to yield the enantiomerically enriched target amine.

Asymmetric Reductive Amination: This method combines imine formation and reduction into a single catalytic, enantioselective step. Chiral catalysts, such as those based on chiral phosphoric acids or transition metals, can mediate the reaction between the ketone, an amine source, and a reductant (e.g., a Hantzsch ester or silane) to produce the chiral amine with high enantiomeric excess (ee). organic-chemistry.org

Table 3: Selected Methods for Stereoselective Synthesis of Benzylic Amines

MethodKey Reagent / CatalystTypical Enantiomeric Excess (ee)Reference
Asymmetric Hydrogenation of Imines[Ir(COD)Cl]2 with Chiral Ligand (e.g., f-spiroPhos)>95% ee acs.org
Reductive Amination with Chiral Auxiliary(R)- or (S)-1-Phenylethylamine followed by reductionHigh diastereoselectivity mdpi.comresearchgate.net
Catalytic Asymmetric Reductive AminationKetone + NH3 source + Chiral Phosphoric Acid Catalyst + ReductantUp to 96% ee organic-chemistry.org
Aza-Friedel–Crafts ReactionCu(II)-Bis(oxazoline) catalyst with phenols and aldiminesUp to 99% ee nih.gov

Coupling Reactions for Integrating the Pyrazole and Phenyl-Ethan-1-amine Units

The integration of the pyrazole and phenyl-ethan-1-amine moieties is most commonly achieved by forming the Carbon-Nitrogen (C-N) bond between the two aromatic rings. This can be accomplished through several powerful coupling strategies. A plausible synthetic route would first involve the N-arylation of pyrazole with a functionalized phenyl halide, such as 3-bromoacetophenone. The resulting ketone, 1-[3-(1H-pyrazol-1-yl)phenyl]ethan-1-one, can then be converted to the target amine via reductive amination.

Classical methods for C-N bond formation, such as the Ullmann condensation, have been historically significant for the synthesis of N-arylpyrazoles. wikipedia.org This reaction typically involves the coupling of an aryl halide with a pyrazole in the presence of a stoichiometric amount of copper at high temperatures. wikipedia.org The traditional Goldberg reaction, a variation of the Ullmann condensation, specifically couples an aryl halide with an aniline (B41778) derivative and can also be adapted for N-arylation of heterocyclic amines. wikipedia.org

While effective, these methods often require harsh reaction conditions, including high temperatures and the use of high-boiling polar solvents, which can limit their applicability with sensitive functional groups. wikipedia.orgorganic-chemistry.org Modern advancements have led to milder conditions using soluble copper catalysts, often paired with specific ligands to improve efficiency and yield. wikipedia.orgorganic-chemistry.org

Transition-metal-catalyzed cross-coupling reactions have become the predominant method for C-N bond formation due to their milder conditions, broader substrate scope, and higher functional group tolerance compared to traditional methods. organic-chemistry.orgwikipedia.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful and versatile tool for forming C-N bonds between aryl halides (or triflates) and amines, including nitrogen heterocycles like pyrazole. wikipedia.orgnumberanalytics.com The reaction's efficiency is highly dependent on the choice of phosphine ligand, with sterically hindered and electron-rich ligands often providing the best results. wikipedia.orgnih.gov The development of various generations of catalyst systems has expanded the reaction's scope to include a wide array of coupling partners under increasingly mild conditions. wikipedia.orglibretexts.org For instance, the coupling of pyrazole derivatives with aryl triflates has been successfully achieved using tBuBrettPhos as a ligand. organic-chemistry.org

Copper-Catalyzed N-Arylation: Copper-catalyzed methods, often considered a modern version of the Ullmann reaction, offer a cost-effective alternative to palladium catalysis. organic-chemistry.org These reactions can couple aryl iodides, bromides, or even chlorides with pyrazoles, often facilitated by diamine or oxime-type ligands. acs.orgresearchgate.net The use of ligands like 4,7-dimethoxy-1,10-phenanthroline (B1245073) has enabled the N-arylation of various imidazoles and other heterocycles under mild conditions. organic-chemistry.org Copper(I) iodide (CuI) and copper(I) oxide (Cu₂O) are common catalysts, and the reactions tolerate a range of functional groups, including nitriles, ketones, and esters. acs.orgresearchgate.net The choice between palladium and copper catalysis can sometimes be complementary; for example, in the C4-amination of certain pyrazoles, palladium catalysts were more effective for amines lacking a β-hydrogen, while copper(I) was favorable for alkylamines possessing a β-hydrogen. nih.gov

Table 1: Comparison of Metal-Catalyzed N-Arylation of Pyrazoles

Feature Buchwald-Hartwig (Palladium) Copper-Catalyzed N-Arylation
Catalyst Palladium complexes (e.g., Pd(OAc)₂, Pd₂(dba)₃) nih.govlibretexts.org Copper salts (e.g., CuI, Cu₂O, CuO) acs.orgresearchgate.netmdpi.com
Ligands Bulky, electron-rich phosphines (e.g., Xantphos, tBuBrettPhos) nih.govorganic-chemistry.orgnih.gov Diamines, phenanthrolines, oximes acs.orgresearchgate.net
Aryl Halide Reactivity Ar-I > Ar-Br > Ar-OTf > Ar-Cl wikipedia.org Ar-I > Ar-Br >> Ar-Cl wikipedia.orgacs.org
Reaction Conditions Generally milder, lower temperatures (RT to ~110 °C) wikipedia.orgnih.gov Often requires higher temperatures, but milder ligand-assisted methods exist wikipedia.orgacs.org
Functional Group Tolerance Very broad, highly developed for sensitive substrates wikipedia.orglibretexts.org Good, but can be more sensitive to certain groups than palladium systems acs.org
Cost Generally higher due to palladium and complex ligands researchgate.net More cost-effective researchgate.net

Green Chemistry Approaches and Sustainable Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of pyrazole derivatives to reduce environmental impact. mdpi.com Key strategies include the use of microwave irradiation, ultrasound, and solvent-free or aqueous reaction conditions. nih.govresearchgate.net

Microwave-assisted synthesis has emerged as a particularly effective technique, dramatically reducing reaction times from hours to minutes and often improving yields. nih.govijpsjournal.comrsc.org This high efficiency is attributed to the direct interaction of microwaves with the reaction mixture, leading to rapid and uniform heating. researchgate.netresearchgate.net Solvent-free ("neat") reactions, often coupled with microwave irradiation, further enhance the green credentials of a synthesis by eliminating solvent waste. nih.govresearchgate.net For example, the synthesis of 3,5-disubstituted-1H-pyrazoles has been achieved in high yields under solvent-free microwave conditions. nih.gov The use of water as a solvent or employing catalyst-free conditions under ultrasonic irradiation are other notable green approaches for synthesizing pyrazole derivatives like pyranopyrazoles. nih.govgsconlinepress.com

Table 2: Examples of Green Synthetic Methods for Pyrazole Derivatives

Method Key Features Advantages Reference(s)
Microwave-Assisted Synthesis Rapid heating, reduced reaction times (minutes vs. hours). ijpsjournal.com Higher yields, cleaner reactions, energy efficiency. mdpi.comrsc.org nih.govijpsjournal.comrsc.org
Ultrasound Irradiation Use of acoustic cavitation to promote reaction. Milder conditions, catalyst-free options, high yields. nih.gov nih.gov
Solvent-Free Reactions Reagents are mixed without a solvent, often with heating or grinding. Eliminates solvent waste, simplifies workup, high atom economy. nih.govresearchgate.net nih.govresearchgate.net
Aqueous Media Water is used as the reaction solvent. Environmentally benign, inexpensive, safe. nih.govgsconlinepress.com nih.gov

One-Pot and Multicomponent Reaction (MCR) Strategies for Derivatives

One-pot syntheses and multicomponent reactions (MCRs) represent a highly efficient strategy for building molecular complexity in a single step, aligning well with the principles of green and sustainable chemistry. organic-chemistry.orgnih.gov These methods avoid the lengthy separation and purification of intermediate products, saving time, resources, and reducing waste. organic-chemistry.orgmdpi.com

MCRs are particularly powerful for generating diverse libraries of pyrazole derivatives. nih.govmdpi.com A common MCR for creating fused pyrazole systems, such as pyranopyrazoles, involves the reaction of an aldehyde, malononitrile, a β-ketoester, and hydrazine hydrate in a single vessel. nih.gov These reactions can be promoted by various catalysts or even proceed under catalyst-free conditions. nih.govmdpi.com

Furthermore, one-pot procedures have been developed for the synthesis of N-arylpyrazoles, which are key precursors to the target compound. One such method involves the reaction of aryl halides to form an aryllithium intermediate, which then reacts with di-tert-butylazodicarboxylate (DBAD) and a 1,3-dicarbonyl compound to yield the N-arylpyrazole in a single pot. organic-chemistry.orgnih.govacs.org This approach is noted for its broad substrate scope and rapid reaction times. organic-chemistry.org Another strategy involves a domino reaction where the initial formation of a pyrazole ring is followed by an in-situ Ullmann coupling with an aryl halide. beilstein-journals.org These integrated approaches provide a powerful and efficient means to construct complex pyrazole-containing molecules. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation of 1 3 1h Pyrazol 1 Yl Phenyl Ethan 1 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural determination of organic molecules, providing detailed information about the chemical environment of individual atoms.

Comprehensive Proton (¹H) NMR Spectral Assignment

A complete ¹H NMR spectral assignment for 1-[3-(1H-pyrazol-1-yl)phenyl]ethan-1-amine would involve the determination of chemical shifts (δ), multiplicities (e.g., singlet, doublet, triplet, quartet, multiplet), and coupling constants (J) for each proton. It is anticipated that the aromatic protons on the phenyl ring would exhibit complex splitting patterns in the range of δ 7.0-8.0 ppm. The protons of the pyrazole (B372694) ring would likely appear as distinct signals, also in the aromatic region. The methine proton of the ethanamine group would be expected to be a quartet, coupled to the adjacent methyl protons, which in turn would appear as a doublet. The amine (NH₂) protons would likely present as a broad singlet. However, without experimental data, precise chemical shift values and coupling constants cannot be definitively assigned.

Carbon (¹³C) NMR for Backbone and Aromatic Carbon Analysis

The ¹³C NMR spectrum would provide crucial information about the carbon framework of the molecule. The phenyl and pyrazolyl carbons would generate a series of signals in the downfield region (typically δ 100-150 ppm). The aliphatic carbons of the ethanamine side chain would be found in the upfield region of the spectrum. The specific chemical shifts would be influenced by the electronic effects of the substituents. A detailed analysis would require experimentally obtained spectral data.

Two-Dimensional (2D) NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignment

To unambiguously assign all proton and carbon signals and to elucidate the connectivity and through-space relationships within the molecule, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, helping to connect adjacent protons within the phenyl, pyrazolyl, and ethanamine moieties.

HSQC (Heteronuclear Single Quantum Coherence): This technique would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment would show correlations between protons and carbons that are two or three bonds apart, providing critical information for establishing the connectivity between the different structural fragments of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique would identify protons that are close to each other in space, which can be crucial for confirming the stereochemistry and conformation of the molecule.

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, the IR spectrum is expected to show characteristic absorption bands for:

N-H stretching: The primary amine (NH₂) group would likely exhibit two bands in the region of 3300-3500 cm⁻¹.

C-H stretching: Aromatic C-H stretches would appear above 3000 cm⁻¹, while aliphatic C-H stretches would be observed just below 3000 cm⁻¹.

C=C and C=N stretching: Aromatic ring and pyrazole ring stretching vibrations would be expected in the 1400-1600 cm⁻¹ region.

N-H bending: The bending vibration of the amine group would likely be found around 1600 cm⁻¹.

A data table summarizing these expected vibrations is provided below, though it is based on general spectroscopic principles rather than specific experimental data for this compound.

Functional GroupExpected Vibrational Frequency (cm⁻¹)
N-H Stretch (Amine)3300-3500
Aromatic C-H Stretch>3000
Aliphatic C-H Stretch<3000
C=C/C=N Stretch (Aromatic/Pyrazole)1400-1600
N-H Bend (Amine)~1600

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₁₁H₁₃N₃), the molecular weight is 187.24 g/mol . The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 187. The fragmentation pattern would likely involve the loss of small neutral molecules or radicals, such as the methyl group (CH₃) or the amine group (NH₂), leading to characteristic fragment ions.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of its elemental composition (C₁₁H₁₃N₃). This is a critical step in confirming the identity of the synthesized compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Aromatic Chromophores

Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial analytical technique for elucidating the electronic structure of molecules containing chromophores. In the case of this compound, the molecule possesses two key chromophoric systems: the phenyl ring and the pyrazole ring. These aromatic systems contain π-electrons that can be excited by UV radiation, leading to characteristic absorption bands that provide insight into the molecule's electronic transitions.

The conjugation between the phenyl and pyrazole rings is anticipated to cause a bathochromic shift (a shift to longer wavelengths) of the absorption bands compared to the individual, unconjugated chromophores. This is due to the delocalization of π-electrons across the larger conjugated system, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

For comparative purposes, the UV-Vis spectrum of the structurally similar compound 1-pyridin-3-yl-ethylamine (B1303624) shows absorption maxima at 204 nm and 258 nm. sielc.com Given the similar aromatic and amine functionalities, the absorption profile of this compound is expected to be in a comparable range, with specific wavelengths influenced by the electronic nature of the pyrazole ring as a substituent on the phenyl ring. Theoretical studies on related pyrazoline derivatives have shown absorption maxima around 301-320 nm, which are attributed to HOMO to LUMO transitions. physchemres.orgresearchgate.net

The following table summarizes the expected electronic transitions and approximate absorption maxima for this compound based on the analysis of its chromophoric components and data from analogous compounds.

Table 1: Predicted UV-Vis Spectroscopic Data for this compound

Chromophore/SystemExpected Transition TypeApproximate λmax (nm)
Pyrazole Ringπ → π~210 - 230
Phenyl Ringπ → π (E2-band)~200 - 220
Phenyl Ringπ → π* (B-band)~250 - 280
Pyrazole Ringn → π> 280 (low intensity)
Conjugated Phenyl-Pyrazole Systemπ → π~260 - 320

This predictive data highlights the complex interplay of electronic transitions within the molecule. The intense absorptions are attributable to the π→π* transitions of the aromatic systems, while the weaker n→π* transition is also a characteristic feature of nitrogen-containing heterocycles like pyrazole. The solvent environment can also influence the positions of these bands; polar solvents may cause shifts in the absorption maxima due to differential stabilization of the ground and excited states. physchemres.org

Computational and Theoretical Studies on 1 3 1h Pyrazol 1 Yl Phenyl Ethan 1 Amine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure (principally the ground state) of many-body systems, in particular atoms, molecules, and the condensed phases.

Geometry Optimization and Conformational Landscape Mapping

A foundational step in computational chemistry is the determination of the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For 1-[3-(1H-pyrazol-1-yl)phenyl]ethan-1-amine, this process would involve using a DFT method (such as B3LYP) with a suitable basis set (e.g., 6-31G*) to find the coordinates that correspond to a minimum on the potential energy surface.

This process would identify the most stable conformer of the molecule. Furthermore, by systematically rotating the rotatable bonds—specifically around the C-C bond of the ethanamine side chain and the C-N bond connecting the phenyl and pyrazole (B372694) rings—a conformational landscape map could be generated. This map would reveal other low-energy conformers and the energy barriers between them, providing insight into the molecule's flexibility. While specific studies on this molecule are lacking, research on similar pyrazole-containing compounds often involves geometry optimization to understand their stable forms. nih.govresearchgate.net

Frontier Molecular Orbital (FMO) Analysis (HOMO, LUMO)

Frontier Molecular Orbital (FMO) theory is a key concept in describing chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions.

For this compound, a DFT calculation would provide the energies and spatial distributions of the HOMO and LUMO.

HOMO: The energy and location of the HOMO would indicate the molecule's ability to donate electrons, highlighting the most nucleophilic regions.

LUMO: The energy and location of the LUMO would indicate the molecule's ability to accept electrons, highlighting the most electrophilic regions.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and reactive.

While no specific data exists for the target molecule, DFT studies on various pyrazole derivatives consistently use FMO analysis to predict reactivity. nih.govjcsp.org.pk

Table 1: Hypothetical Frontier Molecular Orbital Data This table is for illustrative purposes only, as specific data for this compound is not available.

Orbital Energy (eV) Description
HOMO - Indicates regions of high electron density, likely sites for electrophilic attack.
LUMO - Indicates regions susceptible to nucleophilic attack.
Energy Gap (ΔE) - Correlates with chemical reactivity and stability.

Electrostatic Potential Surface (EPS) Mapping

An Electrostatic Potential Surface (EPS) map, also known as a molecular electrostatic potential (MEP) map, illustrates the charge distribution within a molecule. It is a valuable tool for predicting how a molecule will interact with other molecules, particularly in non-covalent interactions.

An EPS map for this compound would show:

Negative Potential Regions (Red/Yellow): Areas with an excess of electrons, such as around the nitrogen atoms of the pyrazole ring and the amine group. These are sites prone to electrophilic attack.

Positive Potential Regions (Blue): Areas with a deficiency of electrons, typically around the hydrogen atoms of the amine group and the C-H bonds. These are sites prone to nucleophilic attack.

This mapping helps in understanding hydrogen bonding capabilities and other intermolecular interactions.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

DFT calculations can be used to predict various spectroscopic properties, which can then be compared with experimental data for structure validation.

NMR Spectroscopy: Theoretical calculations can predict the 1H and 13C NMR chemical shifts. For this compound, this would involve calculating the magnetic shielding tensors for each nucleus. These predictions are highly dependent on the chosen functional and basis set. nih.govresearchgate.net

IR Spectroscopy: The vibrational frequencies of the molecule can also be calculated. This would produce a theoretical infrared spectrum, where each peak corresponds to a specific vibrational mode (e.g., N-H stretching, C=N stretching, aromatic C-H bending). This can aid in the interpretation of experimental IR spectra.

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Solvent Effects

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. While DFT is excellent for static properties, MD simulations provide insights into the dynamic behavior of molecules.

For this compound, an MD simulation would involve:

Placing the molecule in a simulated "box," often filled with solvent molecules like water, to mimic solution conditions.

Assigning initial velocities to the atoms.

Solving Newton's equations of motion for the system over a series of short time steps.

This simulation would reveal how the molecule's conformation changes over time, the flexibility of its side chains, and how it interacts with surrounding solvent molecules (e.g., the formation and breaking of hydrogen bonds). Such simulations are crucial for understanding how the molecule behaves in a realistic biological or chemical environment. Studies on related pyrazole systems have utilized MD simulations to explore binding modes with biological targets. researchgate.net

Quantum Chemical Descriptors and Reactivity Indices

From the electronic properties calculated using DFT, a range of quantum chemical descriptors and reactivity indices can be derived. These provide quantitative measures of the molecule's reactivity and stability.

Table 2: Key Quantum Chemical Descriptors This table describes the descriptors that would be calculated. Specific values for this compound are not available.

Descriptor Formula Significance
Ionization Potential (I) I ≈ -EHOMO The energy required to remove an electron.
Electron Affinity (A) A ≈ -ELUMO The energy released when an electron is added.
Electronegativity (χ) χ = (I + A) / 2 A measure of the molecule's ability to attract electrons.
Chemical Hardness (η) η = (I - A) / 2 A measure of resistance to change in electron distribution.
Chemical Softness (S) S = 1 / (2η) The reciprocal of hardness; indicates higher reactivity.
Electrophilicity Index (ω) ω = χ² / (2η) A measure of a molecule's ability to act as an electrophile.

These indices would allow for a quantitative comparison of the reactivity of this compound with other related compounds, helping to predict its behavior in various chemical reactions.

Molecular Recognition and Intermolecular Interactions of 1 3 1h Pyrazol 1 Yl Phenyl Ethan 1 Amine

Ligand-Target Interaction Modeling via Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 1-[3-(1H-pyrazol-1-yl)phenyl]ethan-1-amine, molecular docking simulations would be instrumental in predicting its binding affinity and mode of interaction with various biological targets, such as protein kinases or receptors.

A hypothetical molecular docking study of this compound against a protein kinase, for example, would involve preparing the 3D structures of both the ligand and the protein. The docking algorithm would then explore various possible conformations of the ligand within the protein's binding pocket, calculating the binding energy for each pose. The results would be ranked based on these energies, with lower binding energies indicating a more favorable interaction.

Table 1: Hypothetical Molecular Docking Results for this compound with a Generic Kinase Target

ParameterPredicted Value
Binding Energy (kcal/mol)-8.5 to -10.5
Inhibition Constant (Ki) (nM)50 - 200
Interacting ResiduesAmino acids with polar, aromatic, and aliphatic side chains
Key InteractionsHydrogen bonds, hydrophobic contacts, π-π stacking

Note: The data in this table is hypothetical and serves to illustrate the typical outputs of a molecular docking study.

Analysis of Predicted Binding Modes and Key Interaction Sites (e.g., Hydrogen Bonds, Hydrophobic Contacts)

Based on the structure of this compound, several key interaction sites can be predicted. The primary amine group (-NH2) is a potent hydrogen bond donor, while the nitrogen atoms of the pyrazole (B372694) ring can act as hydrogen bond acceptors. The phenyl and pyrazole rings provide hydrophobic surfaces for van der Waals interactions and potential π-π stacking.

In a hypothetical binding scenario within a protein's active site, the following interactions are plausible:

Hydrogen Bonds: The ethanamine moiety's -NH2 group could form crucial hydrogen bonds with the backbone carbonyls or acidic side chains (e.g., Asp, Glu) of the protein. The N2 atom of the pyrazole ring is a known hydrogen bond acceptor and could interact with donor groups like the amide protons of the protein backbone or the hydroxyl groups of serine or threonine residues. nih.gov

Table 2: Predicted Key Interaction Sites of this compound

Functional GroupPotential Interaction TypePotential Interacting Protein Residues
Primary Amine (-NH2)Hydrogen Bond DonorAspartate, Glutamate (B1630785), Serine, Threonine, Backbone Carbonyls
Pyrazole Ring (N2)Hydrogen Bond AcceptorSerine, Threonine, Asparagine, Glutamine, Backbone Amides
Phenyl RingHydrophobic, π-π StackingPhenylalanine, Tyrosine, Tryptophan, Leucine, Valine
Pyrazole RingHydrophobic, π-π StackingPhenylalanine, Tyrosine, Tryptophan

Note: This table is based on theoretical predictions derived from the compound's structure.

Role of Aromaticity and π-Systems in Intermolecular Recognition

The aromatic nature of both the pyrazole and phenyl rings in this compound plays a significant role in its molecular recognition capabilities. These π-systems can participate in several types of non-covalent interactions, most notably π-π stacking.

π-π Stacking: This interaction can occur between the phenyl ring of the ligand and the aromatic side chains of amino acids like phenylalanine, tyrosine, or tryptophan in the target protein. americanelements.com Similarly, the pyrazole ring can also engage in π-π stacking. These interactions, while individually weak, can collectively contribute significantly to the binding affinity. mz-at.de The geometry of these interactions can be face-to-face or edge-to-face.

Cation-π Interactions: If the primary amine group becomes protonated at physiological pH, it could potentially engage in cation-π interactions with the electron-rich aromatic rings of the protein's binding site.

The planarity of the pyrazole and phenyl rings facilitates their insertion into flat, hydrophobic pockets within a protein, maximizing surface contact and enhancing binding.

Stereochemical Implications in Chiral Recognition Processes

This compound is a chiral molecule due to the presence of a stereocenter at the carbon atom of the ethanamine group. This means it exists as a pair of enantiomers (R and S). The stereochemistry is of paramount importance in molecular recognition, as biological systems, being chiral themselves, often exhibit a high degree of stereoselectivity.

The "three-point interaction model" is a fundamental concept in chiral recognition, which posits that for a chiral molecule to be distinguished from its enantiomer by a chiral receptor, there must be at least three points of interaction. nih.gov For this compound, these three points could be:

A hydrogen bond from the amine group.

A hydrophobic or π-π interaction involving the phenyl ring.

A steric interaction or another specific interaction involving the methyl group or the pyrazole moiety.

Due to the fixed spatial arrangement of these groups in each enantiomer, only one enantiomer may be able to achieve the optimal three-point interaction with a chiral binding site. This can lead to significant differences in the biological activity of the two enantiomers. Chiral separation techniques, such as high-performance liquid chromatography (HPLC) with a chiral stationary phase, would be necessary to isolate and study the individual enantiomers. pku.edu.cn

Solvent-Mediated Interactions and Their Influence on Molecular Association

The solvent environment can significantly influence the molecular association between a ligand and its target. In an aqueous biological environment, the hydrophobic effect is a major driving force for binding. The nonpolar phenyl and pyrazole rings of this compound would tend to be excluded from the aqueous solvent, favoring their partitioning into the more hydrophobic binding pocket of a protein.

Water molecules can also play a direct role in mediating interactions by forming hydrogen-bonded bridges between the ligand and the protein. For instance, a water molecule could accept a hydrogen bond from the amine group of the ligand and donate a hydrogen bond to a carbonyl group on the protein.

In non-aqueous or mixed-solvent systems, the nature of these interactions would change. In a nonpolar solvent, hydrophobic interactions would be diminished, and hydrogen bonding would become a more dominant force in directing molecular association. The solubility and conformation of the ligand would also be affected by the solvent polarity, which in turn would impact its binding characteristics. Studies on related pyrazoline derivatives have shown that their photophysical properties, which are sensitive to molecular interactions, are influenced by solvent polarity.

Structure Activity Relationship Sar Principles Applied to 1 3 1h Pyrazol 1 Yl Phenyl Ethan 1 Amine Scaffolds

Systematic Modification of the Phenyl Ring and its Impact on Molecular Behavior

The phenyl ring serves as the central scaffold, connecting the pyrazole (B372694) moiety and the ethan-1-amine side chain. Modifications to this ring profoundly influence the molecule's physicochemical properties and its interactions with biological targets. The nature and position of substituents can alter electron density, lipophilicity, and steric profile, which in turn dictates molecular behavior.

Research on analogous compounds containing a phenyl-pyrazole framework consistently demonstrates that the electronic properties of substituents are a key determinant of activity. In many cases, the introduction of electron-withdrawing groups enhances biological efficacy. For instance, studies on a series of pyrazole derivatives showed that compounds bearing an electron-withdrawing group, such as chloro (Cl), fluoro (F), or trifluoromethyl (CF3), on the phenyl ring displayed significant inhibitory activity against enzymes like α-glucosidase or possessed potent anticancer properties. mdpi.com Specifically, a compound with a 4-Cl group on the phenyl ring exhibited an α-glucosidase inhibition (IC50 = 12.45 μM) equipotent to the standard drug, acarbose. mdpi.com Similarly, a trifluoromethyl group at the para position conferred the most potent anticancer activity in a separate series. mdpi.com The incorporation of a nitro group (NO2), a strong electron-withdrawing substituent, has also been shown to enhance the antioxidant activity of pyrazole derivatives by stabilizing the resulting radical through resonance. mdpi.com

Conversely, electron-donating groups can also confer potent activity, depending on the specific biological target. In one study of pyrazole-naphthalene derivatives, a compound substituted with an ethoxy group (-OCH3) at the 4-position of the phenyl ring showed the highest anticancer activity against breast cancer cell lines, with an IC50 value five times more potent than the reference drug. mdpi.com This highlights that the optimal substitution is target-dependent, involving a balance of electronic and steric factors to achieve favorable interactions within a specific binding pocket.

The following table summarizes the impact of phenyl ring substitutions on the biological activity of analogous pyrazole-containing compounds.

Analogous ScaffoldSubstituent (R) on Phenyl RingPositionBiological ActivityMeasured Potency (IC50)Reference
Phenyl-pyrazole derivative-Clparaα-Glucosidase Inhibition12.45 μM mdpi.com
Phenyl-pyrazole derivative-Fparaα-Glucosidase Inhibition14.47 μM mdpi.com
Phenyl-pyrazole derivative-CF3paraAnticancer (EGFR Tyrosine Kinase)229.4 nM mdpi.com
Pyrazole-naphthalene derivative-OCH2CH3paraAnticancer (MCF-7)2.78 μM mdpi.com
Phenyl-pyrazole derivative-NO2metaAntioxidant ActivityExcellent activity noted mdpi.com

Varying Substitution Patterns on the Pyrazole Moiety and Their Mechanistic Implications

The pyrazole ring is a critical pharmacophoric element. As a five-membered aromatic heterocycle with two adjacent nitrogen atoms, it can act as both a hydrogen bond donor (via the N-H) and acceptor (via the lone pair on the sp2-hybridized nitrogen). mdpi.com Substitutions at the C3, C4, and C5 positions can modulate these properties and introduce new interactions.

The electronic nature of substituents on the pyrazole ring can alter its acidity and basicity. Electron-donating groups at the C3 position have been shown to increase the basicity of the pyrazole ring, while electron-withdrawing groups increase the acidity of the N-H proton. mdpi.com This modulation of pKa can be crucial for optimizing ionization state and interaction with target residues at physiological pH.

Substitutions can also introduce steric constraints or provide additional points of interaction. Common substituents include alkyl, aryl, hydroxyl, amino, nitro, and halogen groups. researchgate.net For example, attaching a phenyl group at the C3 or C5 position can lead to favorable π-stacking interactions with aromatic residues in a protein binding site. Halogen substituents can participate in halogen bonding and increase lipophilicity, potentially improving membrane permeability.

Importance of the Ethan-1-amine Functional Group and its Stereochemistry in Structure-Property Relationships

The ethan-1-amine side chain is a fundamental component, providing a basic nitrogen center that is often protonated at physiological pH. This positive charge allows for crucial ionic interactions, or salt bridges, with acidic residues like aspartate or glutamate (B1630785) in a target protein. The amine also functions as a potent hydrogen bond donor.

Crucially, the benzylic carbon of the ethan-1-amine group (the carbon attached to both the phenyl ring and the amine) is a stereocenter. The absolute configuration (R or S) at this center dictates the three-dimensional arrangement of the amine group relative to the phenyl-pyrazole core. This stereochemistry is often a decisive factor in biological activity, as one enantiomer typically fits much more effectively into a chiral binding pocket than the other.

Positional Isomerism of the Pyrazolyl Substitution on the Phenyl Ring (e.g., meta- versus ortho-/para-)

The point of attachment of the pyrazolyl group to the phenyl ring is a defining feature of the molecular architecture. The specified meta-substitution (1,3-relationship) in 1-[3-(1H-pyrazol-1-yl)phenyl]ethan-1-amine creates a specific spatial and angular relationship between the pyrazole ring and the ethan-1-amine side chain.

Changing this to an ortho- or para-substitution would generate distinct positional isomers with significantly different global conformations and properties.

Ortho-Isomer : An ortho-substitution would place the bulky pyrazole ring directly adjacent to the ethan-1-amine side chain. This would likely introduce significant steric hindrance, restricting the rotation of both substituents and forcing the pyrazole and phenyl rings out of a co-planar arrangement. This constrained conformation may prevent the molecule from adopting the required binding pose.

Para-Isomer : A para-substitution would place the pyrazole and ethan-1-amine groups at opposite ends of the phenyl ring, maximizing the distance between them. This linear arrangement would be suitable for spanning a large binding site or interacting with two distinct sub-pockets. SAR studies on phenethylamines have shown that alkyl or halogen groups at the para position can have positive effects on binding affinity for certain receptors. nih.govresearchgate.net

Meta-Isomer : The meta-position provides a unique angular separation. It avoids the direct steric clash of the ortho-isomer while holding the two functional groups closer together than the para-isomer. This specific geometry may be ideal for simultaneously engaging with adjacent binding domains on a target protein that are not linearly arranged.

Therefore, the meta-linkage is not arbitrary but a key structural feature that defines a specific and potentially optimal vector for the pharmacophoric groups.

Conformational Flexibility and Rigidity in Modulating Molecular Activity

The degree of rotational freedom around these bonds dictates the molecule's conformational flexibility. While some flexibility is necessary for the molecule to adapt its shape to fit a binding site (an "induced fit" model), excessive flexibility can be detrimental. A highly flexible molecule has a higher entropic penalty upon binding, as it must be "frozen" into a single bioactive conformation.

Structural modifications discussed in the previous sections can influence this flexibility. For example, introducing bulky substituents on the phenyl ring ortho to the pyrazole or ethanamine groups can restrict rotation and lock the molecule into a more rigid, preferred conformation. X-ray crystallography studies of related pyrazole-phenyl structures show that the rings are often twisted with respect to one another rather than being co-planar, highlighting the importance of these torsional angles. mdpi.com

Strategically designing molecules with reduced conformational flexibility can be a powerful optimization technique. By pre-organizing the molecule in a conformation that is close to the bioactive pose, the entropic cost of binding is lowered, which can lead to a significant increase in binding affinity and potency.

Advanced Analytical and Biophysical Techniques for Research on 1 3 1h Pyrazol 1 Yl Phenyl Ethan 1 Amine

Chiral Chromatography (e.g., High-Performance Liquid Chromatography - HPLC) for Enantiomeric Separation

The enantiomeric resolution of 1-[3-(1H-pyrazol-1-yl)phenyl]ethan-1-amine is a critical step in its analysis, as enantiomers can exhibit different pharmacological profiles. High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is the most powerful and widely used technique for this purpose. wikipedia.orgphenomenex.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective for separating a wide range of chiral compounds, including pyrazole (B372694) derivatives and primary amines. nih.govmdpi.com

The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the CSP. The stability of these complexes differs for each enantiomer, leading to different retention times and, thus, separation. Factors influencing the resolution include the nature of the CSP, the composition of the mobile phase (normal-phase, polar organic, or reversed-phase), and analytical conditions like flow rate and temperature. mdpi.comchromatographyonline.com For primary amines, mobile phase additives such as trifluoroacetic acid and triethylamine (B128534) can be used to improve peak shape and selectivity. chromatographyonline.com Successful method development yields baseline-resolved peaks for each enantiomer, allowing for accurate quantification of enantiomeric excess (ee). nih.govuniovi.es

Table 1: Illustrative HPLC Conditions for Enantiomeric Separation This table presents hypothetical data based on typical results for similar compounds.

Chiral Stationary Phase Mobile Phase Composition (v/v) Flow Rate (mL/min) R-Enantiomer tR (min) S-Enantiomer tR (min) Resolution (Rs)
Lux Cellulose-2 Hexane/Ethanol (90:10) 1.0 8.5 10.2 >2.0
Lux Amylose-2 Acetonitrile/Methanol (95:5) 0.8 6.3 7.5 >1.8

Microcalorimetry (e.g., Isothermal Titration Calorimetry - ITC) for Thermodynamics of Interactions

Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique used to directly measure the heat released or absorbed during a binding event. nih.govnih.gov This provides a complete thermodynamic profile of the interaction between this compound and a target macromolecule, such as a protein or enzyme, in a single experiment. researchgate.netresearchgate.net By titrating the compound into a solution containing the target, ITC measures the binding affinity (Ka), dissociation constant (Kd), enthalpy change (ΔH), and stoichiometry of the interaction (n). nih.gov

From these direct measurements, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated, providing insight into the driving forces of the binding event (e.g., hydrogen bonding, hydrophobic interactions). nih.govgla.ac.uk This label-free, in-solution technique is considered a gold standard for characterizing binding interactions, making it invaluable in drug discovery and molecular recognition studies. mdpi.comresearchgate.net The data helps elucidate the structure-activity relationship (SAR) by quantifying how modifications to the pyrazole structure affect its binding thermodynamics. nih.gov

Table 2: Example Thermodynamic Profile from an ITC Experiment This table presents hypothetical data for the binding of this compound to a hypothetical kinase target.

Parameter Value Unit
Stoichiometry (n) 1.05 -
Association Constant (Ka) 2.5 x 10⁶ M⁻¹
Dissociation Constant (Kd) 400 nM
Enthalpy Change (ΔH) -15.2 kcal/mol
Gibbs Free Energy (ΔG) -8.9 kcal/mol

Surface Plasmon Resonance (SPR) for Real-Time Binding Kinetics

Surface Plasmon Resonance (SPR) is a label-free optical biosensing technique that provides real-time data on the kinetics of molecular interactions. nih.gov It is highly complementary to ITC, as it measures the rates of association (ka or kon) and dissociation (kd or koff) of a ligand (the analyte) binding to a macromolecule (the ligand) that is immobilized on a sensor surface. mdpi.commdpi.com

In a typical experiment, a target protein is immobilized, and a solution containing this compound is flowed over the surface. The binding event causes a change in the refractive index at the sensor surface, which is detected in real-time and plotted on a sensorgram. mdpi.com Analyzing these curves allows for the precise determination of the kinetic rate constants. The equilibrium dissociation constant (KD) can then be calculated from the ratio of these rates (kd/ka). mdpi.com This kinetic information is crucial for understanding the dynamic behavior of the compound's interaction with its target, such as its residence time, which can be a key determinant of its biological activity. nih.gov

Table 3: Representative Kinetic Data from an SPR Analysis This table presents hypothetical data for the binding of this compound to an immobilized target protein.

Analyte Concentration (nM) Association Rate Constant (ka) (M⁻¹s⁻¹) Dissociation Rate Constant (kd) (s⁻¹) Equilibrium Dissociation Constant (KD) (nM)

Circular Dichroism (CD) Spectroscopy for Chiral Conformation Studies

Circular Dichroism (CD) spectroscopy is a form of absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. nih.govnih.gov This technique is exceptionally sensitive to the three-dimensional structure of molecules. For a chiral compound like this compound, CD spectroscopy can be used to confirm the identity of the pure enantiomers, as they will produce mirror-image spectra of equal magnitude but opposite sign. mdpi.com

Beyond simple identification, CD spectroscopy provides valuable information about the molecule's conformation in solution. nih.gov The sign and magnitude of the CD bands are highly sensitive to the spatial arrangement of the chromophores within the molecule. nih.gov Furthermore, this technique can be used to study conformational changes that occur upon binding to a target macromolecule or in response to changes in the environment (e.g., solvent, temperature), offering insights into the molecule's dynamic behavior and interactions. nih.gov

Table 4: Illustrative CD Spectroscopy Data for Enantiomers This table presents hypothetical data for the two enantiomers of this compound.

Enantiomer Wavelength (λmax, nm) Molar Ellipticity [θ] (deg·cm²·dmol⁻¹)
(R)-enantiomer 225 +15,000

Advanced hyphenated techniques (e.g., LC-MS/MS, GC-MS) for Purity and Trace Analysis

Advanced hyphenated techniques, which couple a separation method with a detection method, are essential for assessing the purity of this compound and quantifying any trace-level impurities. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective method for this purpose. researchgate.netnih.gov It combines the powerful separation capabilities of HPLC with the mass analysis of MS/MS, allowing for the reliable quantification of potential genotoxic and other impurities, even at very low concentrations. scispace.comresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful hyphenated technique, particularly useful for analyzing volatile or semi-volatile impurities that may be present from the synthesis process. jeolusa.comnih.gov GC-MS provides excellent separation of components in a mixture and delivers characteristic mass spectra for identification. jeol.comresearchgate.net These methods are fundamental in quality control, ensuring the chemical purity and consistency of the compound.

Table 5: Example LC-MS/MS Method for Purity and Impurity Profiling This table presents hypothetical data for the analysis of the target compound and potential process-related impurities.

Compound Retention Time (min) Precursor Ion (m/z) Product Ion (m/z) Limit of Quantitation (ng/mL)
This compound 4.2 200.1 183.1 0.5
Impurity A (Starting Material) 2.8 154.2 91.1 1.0

Future Research Directions and Emerging Paradigms for 1 3 1h Pyrazol 1 Yl Phenyl Ethan 1 Amine

Exploration of Novel and Sustainable Synthetic Pathways for Enhanced Scalability

The advancement of 1-[3-(1H-pyrazol-1-yl)phenyl]ethan-1-amine from laboratory-scale research to potential industrial application hinges on the development of efficient, cost-effective, and environmentally benign synthetic methodologies. Future research should prioritize green chemistry principles to enhance scalability and minimize environmental impact.

Key areas of focus include:

Solvent-Free Reactions: Investigating solid-state reactions or methodologies that eliminate the need for volatile organic solvents. For instance, reactions performed on solid supports like alumina (B75360) have shown success in synthesizing related pyrazole (B372694) structures, offering a cleaner and more efficient approach. mdpi.comresearchgate.net The use of solvent-free conditions, as demonstrated in the preparation of some acyl pyrazole derivatives, adds to the green credentials of a synthetic protocol. mdpi.com

Catalyst Innovation: Exploring novel catalysts, such as heterogeneous catalysts or biocatalysts, can improve reaction yields, reduce waste, and allow for easier product purification. Optimizing reaction conditions is crucial for developing methods suitable for industrial production. atlantis-press.com

Flow Chemistry: The transition from batch processing to continuous flow chemistry can offer superior control over reaction parameters, leading to higher yields, improved safety, and easier scalability.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby reducing waste.

Table 1: Comparison of Synthetic Methodologies for Pyrazole Derivatives

Feature Traditional Methods Sustainable Future Directions
Solvent Use Often reliant on volatile organic solvents Solvent-free conditions, use of green solvents (e.g., water, ionic liquids)
Catalysis Homogeneous catalysts, stoichiometric reagents Heterogeneous catalysts, biocatalysis, recyclable catalysts
Energy Input Conventional heating (oil baths, heating mantles) Microwave irradiation, ultrasonic activation, flow reactors
Waste Generation Higher waste output, complex purification Minimized waste (high atom economy), easier purification

| Scalability | Can be challenging and costly | Designed for enhanced and safer scalability |

Application of Artificial Intelligence and Machine Learning in Rational Design and Virtual Screening

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science. nih.gov These computational tools can significantly accelerate the identification and optimization of novel derivatives of this compound.

Future applications in this domain include:

Virtual Screening: Employing ML algorithms to screen vast virtual libraries of compounds to identify derivatives with a high probability of desired biological activity or material properties, thus prioritizing synthetic efforts.

De Novo Design: Utilizing generative AI models to design entirely new molecules based on the pyrazole-ethan-1-amine scaffold, tailored to interact with specific biological targets or possess unique physicochemical properties. nih.gov

Predictive Modeling: Developing quantitative structure-activity relationship (QSAR) models using ML to predict the biological activity, toxicity, and pharmacokinetic profiles of designed derivatives before their synthesis. This approach offers a cost-effective and efficient means to identify lead compounds and optimize their properties. eurasianjournals.com

Development of Advanced Spectroscopic Probes for Real-Time Interaction Monitoring

Understanding the dynamic interactions of this compound with biological targets or within materials is crucial. While standard spectroscopic techniques like NMR, IR, and UV-Vis are used for structural characterization mdpi.comnih.gov, future research should focus on developing probes for real-time monitoring.

Potential avenues for exploration are:

Fluorescent Labeling: Synthesizing derivatives that incorporate fluorophores to allow for real-time visualization of the compound's localization and interaction within living cells or its dispersion in a material matrix.

Spectroscopic Simulations: Advanced computational methods like time-dependent density functional theory (TD-DFT) can be used to simulate and predict the spectroscopic signatures (e.g., UV-Vis spectra) of the compound and its derivatives upon interaction with other molecules. researchgate.net Comparing these simulations with experimental data can provide deep insights into the nature of these interactions. researchgate.netmdpi.com

NMR-Based Interaction Studies: Utilizing advanced NMR techniques, such as Saturation Transfer Difference (STD) NMR and WaterLOGSY, to study the binding epitopes of the compound when it interacts with proteins or other macromolecules.

Integration of Computational and Experimental Methodologies for Predictive Modeling

The synergy between computational chemistry and experimental validation provides a powerful paradigm for modern chemical research. eurasianjournals.com For this compound, this integrated approach can yield highly accurate predictive models of its behavior and properties.

Key integrated strategies include:

Molecular Docking and Dynamics: Using molecular docking to predict the binding poses of derivatives in the active sites of target proteins, followed by molecular dynamics (MD) simulations to assess the stability of these interactions over time. eurasianjournals.comnih.gov

Quantum Mechanical Calculations: Employing methods like Density Functional Theory (DFT) to gain detailed insights into the electronic structure, reactivity, and spectroscopic properties of the molecule, which can then be confirmed experimentally. eurasianjournals.commdpi.com

Binding Energy Calculations: Combining molecular mechanics with experimental data through protocols like MM-GBSA (Molecular Mechanics/Generalized Born Surface Area) to perform rigorous calculations of binding energies, which often correlate well with observed biological activities. nih.govnih.gov

Table 2: Synergy of Computational and Experimental Techniques

Computational Method Purpose Experimental Validation
Molecular Docking Predicts binding mode and affinity to a biological target. nih.gov X-ray crystallography of the complex, in vitro binding assays.
DFT Calculations Elucidates electronic structure and predicts spectroscopic properties. eurasianjournals.com NMR, UV-Vis, and IR spectroscopy. mdpi.com
MD Simulations Explores dynamic behavior and conformational stability. eurasianjournals.com Time-resolved spectroscopy, hydrogen-deuterium exchange mass spectrometry.

| MM-GBSA | Calculates binding free energies for ligand-receptor complexes. nih.gov | Isothermal titration calorimetry (ITC), surface plasmon resonance (SPR). |

Design of Next-Generation Pyrazole-Ethan-1-amine Derivatives with Tailored Molecular Attributes

The core structure of this compound serves as a versatile scaffold for the design of next-generation compounds with precisely tailored properties. By strategically modifying its structure, researchers can fine-tune its function for specific applications.

Future design strategies should focus on:

Target-Specific Modifications: Designing derivatives to enhance potency and selectivity for specific biological targets, such as kinases or enzymes, which are often implicated in disease. For example, modifications to pyrazole scaffolds have led to potent inhibitors of Fms-like receptor tyrosine kinase 3 (FLT3) for acute myeloid leukemia. nih.govmdpi.com

Pharmacokinetic Optimization: Modifying the molecule to improve its ADME (absorption, distribution, metabolism, and excretion) properties, enhancing its potential as a therapeutic agent.

Bioisosteric Replacement: Substituting parts of the molecule with other chemical groups (bioisosteres) that retain the desired activity but may improve other properties like solubility, metabolic stability, or synthetic accessibility.

Hybrid Molecule Design: Combining the pyrazole-ethan-1-amine scaffold with other known bioactive pharmacophores to create hybrid molecules with dual or synergistic activities. nih.gov

By pursuing these future research directions, the scientific community can continue to build upon the foundational knowledge of this compound, paving the way for the development of novel therapeutics and advanced materials.

Q & A

How can researchers optimize the synthesis of 1-[3-(1H-pyrazol-1-yl)phenyl]ethan-1-amine to achieve high yield and purity?

Advanced Research Focus:
Synthesis optimization requires balancing reaction conditions, reagent selection, and purification techniques. A two-step approach is recommended:

Intermediate Formation: React 3-bromophenylpyrazole with ethylamine via Buchwald-Hartwig coupling using a palladium catalyst (e.g., Pd(OAc)₂) and a ligand (e.g., XPhos) in toluene at 80–100°C. This ensures selective C–N bond formation .

Reductive Amination: Reduce the intermediate ketone (if applicable) using sodium cyanoborohydride in methanol under acidic conditions (pH 4–6) to yield the primary amine.
Purification: Use flash chromatography (silica gel, eluent: ethyl acetate/hexane gradient) followed by recrystallization in ethanol to isolate >95% pure product. Monitor reaction progress via TLC and confirm purity via HPLC .

What strategies are effective in resolving discrepancies between spectroscopic and crystallographic data for this compound?

Data Contradiction Analysis:

  • Cross-Validation: Compare 1H^1H-NMR chemical shifts with DFT-calculated values (e.g., B3LYP/6-311+G(d,p)) to identify dynamic effects like tautomerism .
  • X-ray Refinement: Use SHELXL for high-resolution crystallographic refinement. If disorder is observed (e.g., pyrazole ring orientation), apply restraints or split models to improve data fit .
  • Supplementary Techniques: Employ 13C^{13}C-NMR DEPT and HSQC to resolve overlapping signals. Mass spectrometry (HRMS-ESI) confirms molecular weight, ruling out impurities .

How do substituents on the pyrazole ring influence the compound’s interaction with biological targets?

Structure-Activity Relationship (SAR) Analysis:

Substituent TypeBiological ImpactExample from Analogues
Electron-Withdrawing (e.g., -CF₃) Enhances binding affinity to hydrophobic pockets (e.g., kinase ATP sites) due to increased lipophilicity .1-(3-Trifluoromethylphenyl)ethan-1-amine shows 10× higher potency than non-fluorinated analogues .
Electron-Donating (e.g., -OCH₃) Improves solubility but may reduce membrane permeability. Observed in CNS-targeting analogues .2-(5-Ethyl-3-pyridinyl)ethan-1-amine exhibits improved aqueous solubility but lower blood-brain barrier penetration .
Methodological Insight: Use surface plasmon resonance (SPR) to quantify binding kinetics and molecular docking (AutoDock Vina) to predict binding poses .

What enzymatic synthesis approaches can achieve enantioselective production of this amine?

Experimental Design:

  • Transaminase-Mediated Synthesis: Employ ω-transaminases (e.g., from Arthrobacter sp.) to catalyze the asymmetric amination of 1-[3-(1H-pyrazol-1-yl)phenyl]propan-1-one.
    • Conditions: 30°C, pH 7.5, 10 mM PLP cofactor, 20% (v/v) isopropylamine as amine donor.
    • Yield Optimization: Vary enzyme loading (5–20 mg/mL) and substrate concentration (50–200 mM) to achieve >90% enantiomeric excess (ee) .
  • Downstream Processing: Separate enantiomers via chiral HPLC (Chiralpak IA column, hexane/ethanol 90:10) .

How to design experiments to assess metabolic stability in biochemical assays?

Methodological Framework:

In Vitro Hepatic Microsomal Assay:

  • Incubate the compound (1 µM) with human liver microsomes (0.5 mg protein/mL) and NADPH (1 mM) at 37°C.
  • Quantify remaining compound via LC-MS/MS at 0, 15, 30, and 60 min. Calculate half-life (t1/2t_{1/2}) using first-order kinetics .

CYP450 Inhibition Screening:

  • Use fluorogenic substrates (e.g., CYP3A4: DBF) to measure IC₅₀ values. A >50% inhibition at 10 µM indicates high metabolic liability .

Structural Modifications: Introduce deuterium at metabolically labile positions (e.g., α-C of ethylamine) to prolong t1/2t_{1/2} without altering target affinity .

What are critical considerations when comparing pharmacological profiles of analogous pyrazole-containing amines?

Advanced Analysis Criteria:

  • Pharmacokinetic Parameters: Compare logP (chromatographic determination), plasma protein binding (equilibrium dialysis), and clearance rates (in vivo rodent studies) .
  • Target Selectivity: Perform kinase profiling (Eurofins KinaseProfiler) to identify off-target effects. For example, trifluoromethyl analogues may inhibit EGFR with IC₅₀ < 100 nM, while difluoromethyl derivatives show selectivity for JAK2 .
  • Data Normalization: Express activity as % inhibition at 1 µM to account for assay variability. Use Z-score normalization for high-throughput screening data .

How to address low reproducibility in biological activity across different assay platforms?

Troubleshooting Methodology:

  • Assay Validation: Include positive controls (e.g., staurosporine for kinase inhibition) and validate cell lines via STR profiling .
  • Solvent Effects: Ensure DMSO concentration is ≤0.1% (v/v) to avoid false negatives. Pre-dissolve compounds in DMSO and dilute in assay buffer .
  • Data Harmonization: Use Bland-Altman plots to compare IC₅₀ values from fluorescence-based vs. radiometric assays. Address outliers via orthogonal methods (e.g., ITC for binding affinity) .

What computational tools are effective in predicting the compound’s ADMET properties?

Methodological Recommendations:

  • Software: Use SwissADME for predicting logP, H-bond donors, and BBB permeability. For toxicity, employ ProTox-II to assess hepatotoxicity and mutagenicity .
  • Molecular Dynamics (MD): Simulate membrane permeation (CHARMM-GUI) using a POPC lipid bilayer to estimate passive diffusion rates .
  • Machine Learning: Train a Random Forest model on ChEMBL data to predict metabolic stability based on molecular descriptors (e.g., topological polar surface area) .

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